molecular formula C11H15NO3 B1473663 1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1037087-29-8

1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1473663
M. Wt: 209.24 g/mol
InChI Key: MSEXANUMNMBNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (hereinafter referred to as DMPO) is a chemical compound that has a wide range of applications in the scientific and medical fields. DMPO is an important intermediate in the synthesis of various drugs and is used in the manufacture of pharmaceuticals and other chemicals. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of various organic compounds.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Tolerance

Carboxylic acids, including derivatives similar to the one , have been studied for their impact on microbial tolerance and biocatalyst inhibition. The inhibition of engineered microbes like Escherichia coli and Saccharomyces cerevisiae by carboxylic acids at concentrations below desired yields highlights the need for metabolic engineering strategies to increase microbial robustness. These strategies could involve altering cell membrane properties or enhancing intracellular pH tolerance to improve industrial performance of biocatalysts L. Jarboe, L.A. Royce, P.-H. Liu, 2013.

Synthesis of Biologically Active Compounds

The flexibility of carboxylic acids for drug synthesis, as demonstrated by levulinic acid (LEV) and its derivatives, suggests that similar compounds like 1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be utilized in the synthesis of value-added chemicals. These chemicals have applications in cancer treatment, medical materials, and other fields. The potential for direct drug synthesis, modification of chemical reagents, and the creation of pharmaceutical intermediates from such compounds is vast Mingyue Zhang et al., 2021.

Development of Novel Bioisosteres

Carboxylic acid bioisosteres are explored for their pharmacological profiles, indicating a research avenue for the development of novel carboxylic acid substitutes. This involves replacing the carboxylate moiety in drugs to circumvent issues such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes. The exploration of novel carboxylic acid bioisosteres could lead to the development of drugs with improved efficacy and safety profiles C. Horgan, T.P. O’Sullivan, 2021.

properties

IUPAC Name

1-(2,2-dimethylpropyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)7-12-6-4-5-8(9(12)13)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEXANUMNMBNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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